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Compound of Interest

Compound Name: Repaglinide Anhydride

Cat. No.: B15291073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro biological activity of

Repaglinide Anhydride, a short-acting insulin secretagogue of the meglitinide class. The

document outlines its mechanism of action, presents quantitative data on its activity, details

relevant experimental protocols, and visualizes the key signaling pathways involved.

Mechanism of Action
Repaglinide Anhydride exerts its primary effect on pancreatic β-cells to stimulate insulin

secretion in a glucose-dependent manner.[1] The core mechanism involves the inhibition of

ATP-sensitive potassium (KATP) channels in the β-cell membrane.[2]

The KATP channel is a complex of two subunits: the inward-rectifier potassium channel pore

(Kir6.2) and the sulfonylurea receptor 1 (SUR1).[3] Repaglinide binds to a distinct site on the

SUR1 subunit, leading to the closure of the KATP channel.[2][4] This closure prevents the efflux

of potassium ions, causing depolarization of the β-cell membrane.

The membrane depolarization, in turn, triggers the opening of voltage-dependent calcium

channels (VDCCs).[2][5] The subsequent influx of extracellular calcium ions leads to a rise in

the intracellular calcium concentration ([Ca2+]i).[5][6] This elevation in [Ca2+]i is the critical

trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into

the bloodstream.[1][2]
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Recent studies have also suggested the involvement of the pericentrin (PCNT)-F-actin pathway

in Repaglinide-regulated insulin secretion.[4][7] Repaglinide has been shown to decrease the

expression of PCNT and F-actin in MIN-6 cells, which may influence the motility and exocytosis

of insulin granules.[4][8]

Quantitative Data
The following tables summarize the key quantitative parameters of Repaglinide Anhydride's

in-vitro activity based on available literature.

Table 1: Binding Affinity of Repaglinide to KATP Channel Subunits

Parameter Cell Line/System Value Reference

Kd (dissociation

constant)

HEK293 cells

expressing SUR1
59 ± 16 nM --INVALID-LINK--

Kd (dissociation

constant)

HEK293 cells

expressing SUR1 and

Kir6.2

0.42 ± 0.03 nM --INVALID-LINK--

Table 2: Inhibitory Concentration (IC50) of Repaglinide on KATP Channels

Channel Subtype Cell Line/System IC50 Reference

Kir6.2/SUR1

(pancreatic β-cell

type)

Xenopus oocytes /

HEK293 cells

2-8 nM (high-affinity

site)
[3]

Kir6.2 (low-affinity

site)

Xenopus oocytes /

HEK293 cells
230 µM [3]

ATP-sensitive K+

currents

Newborn rat islet cells

/ mouse beta TC3

cells

89 pM [6]

Table 3: Effective Concentration (EC50) of Repaglinide on Insulin Secretion and Intracellular

Calcium
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Parameter Cell Line/System
EC50 / Half-
maximal effect

Reference

Increase in

intracellular free Ca2+

concentration

([Ca2+]i)

Mouse beta TC3 cells 0.5 nM [5][6]

Insulin Secretion Human Islets

~7.9 mM glucose (in

the presence of

Repaglinide)

[9]

Insulin Secretion Mouse Islets

~13.7 mM glucose (in

the presence of

Repaglinide)

[9]

Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Repaglinide
Anhydride.
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Diagram 1: Primary signaling pathway of Repaglinide Anhydride in pancreatic β-cells.
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Diagram 2: Proposed involvement of the Pericentrin-F-Actin pathway in Repaglinide-mediated
insulin secretion.

Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to assess the

biological activity of Repaglinide Anhydride.

Whole-Cell Patch-Clamp Electrophysiology for KATP
Channel Activity
Objective: To measure the inhibitory effect of Repaglinide Anhydride on ATP-sensitive

potassium (KATP) channels in pancreatic β-cells.
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Materials:

Pancreatic β-cell line (e.g., MIN-6, INS-1E) or isolated primary islets

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Extracellular solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4

with NaOH)

Intracellular (pipette) solution (in mM): 125 K-gluconate, 10 KCl, 5 NaCl, 1 MgCl2, 10

HEPES, 0.05 EGTA, 0.1 ATP (pH 7.2 with KOH)

Repaglinide Anhydride stock solution (in DMSO) and serial dilutions

Procedure:

Culture pancreatic β-cells on glass coverslips to sub-confluent density.

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with

extracellular solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with intracellular solution.

Approach a single, healthy-looking β-cell with the patch pipette and form a gigaohm seal (>1

GΩ) by applying gentle suction.

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell membrane potential at -70 mV.

Record baseline KATP channel currents. These can be activated by perfusing the cell with

an ATP-free intracellular solution or by using a low concentration of a KATP channel opener

like diazoxide in the extracellular solution.
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Apply different concentrations of Repaglinide Anhydride to the extracellular solution via the

perfusion system.

Record the steady-state current at each concentration.

Wash out the drug to observe reversibility.

Data Analysis:

Measure the amplitude of the outward K+ current at each Repaglinide concentration.

Normalize the current to the baseline current.

Plot the normalized current as a function of the Repaglinide concentration and fit the data to

a dose-response curve to determine the IC50 value.

Static Insulin Secretion Assay
Objective: To quantify the dose-dependent effect of Repaglinide Anhydride on insulin

secretion from pancreatic β-cells.

Materials:

Pancreatic β-cell line (e.g., MIN-6) or isolated islets

24-well culture plates

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA, with low glucose

(e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) concentrations

Repaglinide Anhydride stock solution and serial dilutions

Acid-ethanol solution (1.5% HCl in 70% ethanol) for cell lysis

Insulin ELISA or RIA kit

Procedure:
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Seed β-cells into 24-well plates and culture until they reach approximately 80-90%

confluency.

Wash the cells twice with a glucose-free KRBH buffer.

Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow insulin

secretion to return to basal levels.

Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing low or

high glucose and varying concentrations of Repaglinide Anhydride (e.g., 0, 0.1, 1, 10, 100,

1000 nM).

Incubate for 1-2 hours at 37°C.

Collect the supernatant (containing secreted insulin) and store at -20°C until analysis.

To measure total insulin content, lyse the cells in each well with acid-ethanol solution and

collect the lysate.

Quantify the insulin concentration in the supernatant and cell lysates using an insulin ELISA

or RIA kit.

Data Analysis:

Calculate the amount of insulin secreted as a percentage of the total insulin content.

Plot the percentage of insulin secretion against the Repaglinide concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dynamic Insulin Secretion (Perifusion) Assay
Objective: To study the kinetics of Repaglinide Anhydride-induced insulin secretion from

pancreatic islets.

Materials:

Isolated pancreatic islets
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Perifusion system with chambers, pump, and fraction collector

KRBH buffer with low and high glucose concentrations

Repaglinide Anhydride solution

Insulin ELISA or RIA kit

Procedure:

Place a group of size-matched islets (e.g., 100-200) into each chamber of the perifusion

system.

Perifuse the islets with KRBH buffer containing low glucose at a constant flow rate (e.g., 100

µL/min) at 37°C for a stabilization period (e.g., 60 minutes).

Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes).

Switch the perifusion solution to one containing a stimulatory concentration of glucose and/or

Repaglinide Anhydride.

Continue collecting fractions throughout the stimulation period.

Switch back to the low glucose buffer to observe the return to baseline secretion.

At the end of the experiment, retrieve the islets to determine total insulin content.

Measure the insulin concentration in each collected fraction using an insulin ELISA or RIA kit.

Data Analysis:

Plot the insulin secretion rate (ng/islet/min) over time.

Analyze the characteristics of the secretion profile, including the first and second phases of

insulin release, in response to Repaglinide.

Cell Viability Assay (WST-1 Assay)
Objective: To assess the effect of Repaglinide Anhydride on the viability of pancreatic β-cells.
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Materials:

Pancreatic β-cell line (e.g., MIN-6)

96-well culture plates

Complete culture medium

Repaglinide Anhydride stock solution and serial dilutions

WST-1 reagent

Microplate reader

Procedure:

Seed β-cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow

them to adhere overnight.

Replace the medium with fresh medium containing various concentrations of Repaglinide
Anhydride. Include untreated control wells.

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

Add 10 µL of WST-1 reagent to each well.

Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

Gently shake the plate for 1 minute.

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (from wells with medium and WST-1 but no cells).

Express the viability of treated cells as a percentage of the viability of untreated control cells.

Plot cell viability against the concentration of Repaglinide Anhydride.
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Conclusion
Repaglinide Anhydride is a potent insulin secretagogue that acts directly on pancreatic β-

cells. Its primary mechanism of action is the inhibition of KATP channels, leading to membrane

depolarization, calcium influx, and subsequent insulin exocytosis. The in-vitro activity of

Repaglinide can be quantitatively assessed using a variety of techniques, including patch-

clamp electrophysiology, insulin secretion assays, and cell viability assays. The detailed

protocols and quantitative data provided in this guide serve as a valuable resource for

researchers and professionals in the field of diabetes drug discovery and development. Further

investigation into the role of the pericentrin-F-actin pathway may provide additional insights into

the nuanced effects of Repaglinide on insulin secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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